molecular formula C7H7Cl3 B8578373 Chloroform benzene CAS No. 18675-92-8

Chloroform benzene

Cat. No. B8578373
Key on ui cas rn: 18675-92-8
M. Wt: 197.5 g/mol
InChI Key: OWAQXCQNWNJICI-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

A solution of 3-isopropyl phenol (10.0 g, 73.4 mmol) in 350 mL 9:1 benzene/CHCl3 was cooled to 0° C. Hypochlorous acid tert-butyl ester (8.77 g, 80.8 mmol) was added drop-wise over 5 min and the mixture was allowed to warm to rt. After 16 h the mixture was concentrated in vacuo to give a crude oil. Purification via flash chromatography afforded 2-chloro-5-isopropyl-phenol and 4-chloro-3-isopropyl-phenol (6.540 g, 52%) as a 7:3 inseparable mixture of isomers in the form of a pale yellow oil. The combined regioisomers were used together in the following step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C(O[Cl:16])(C)(C)C>C1C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:16][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][C:6]=1[OH:10].[Cl:16][C:9]1[CH:8]=[CH:7][C:6]([OH:10])=[CH:5][C:4]=1[CH:1]([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.77 g
Type
reactant
Smiles
C(C)(C)(C)OCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 h the mixture was concentrated in vacuo
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(C)C)O
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524725B2

Procedure details

A solution of 3-isopropyl phenol (10.0 g, 73.4 mmol) in 350 mL 9:1 benzene/CHCl3 was cooled to 0° C. Hypochlorous acid tert-butyl ester (8.77 g, 80.8 mmol) was added drop-wise over 5 min and the mixture was allowed to warm to rt. After 16 h the mixture was concentrated in vacuo to give a crude oil. Purification via flash chromatography afforded 2-chloro-5-isopropyl-phenol and 4-chloro-3-isopropyl-phenol (6.540 g, 52%) as a 7:3 inseparable mixture of isomers in the form of a pale yellow oil. The combined regioisomers were used together in the following step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C(O[Cl:16])(C)(C)C>C1C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:16][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][C:6]=1[OH:10].[Cl:16][C:9]1[CH:8]=[CH:7][C:6]([OH:10])=[CH:5][C:4]=1[CH:1]([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.77 g
Type
reactant
Smiles
C(C)(C)(C)OCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 h the mixture was concentrated in vacuo
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(C)C)O
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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